ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate
CAS No.: 847406-44-4
Cat. No.: VC11893160
Molecular Formula: C20H19NO6
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847406-44-4 |
|---|---|
| Molecular Formula | C20H19NO6 |
| Molecular Weight | 369.4 g/mol |
| IUPAC Name | ethyl 3-[[2-(4-methoxyphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |
| Standard InChI | InChI=1S/C20H19NO6/c1-3-25-20(23)19-18(15-6-4-5-7-16(15)27-19)21-17(22)12-26-14-10-8-13(24-2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |
| Standard InChI Key | DRIRYUXQIWFIHZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC |
| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan heterocycle.
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Ethyl ester group: Positioned at the 2-carboxylate site, this moiety enhances solubility in organic solvents and serves as a potential site for hydrolysis.
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Acetamido-4-methoxyphenoxy side chain: The 3-position substituent includes a secondary amide linkage and a 4-methoxyphenoxy group, which may influence electronic properties and bioactivity.
Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 369.4 g/mol |
| CAS Registry Number | 847406-44-4 |
| IUPAC Name | Ethyl 3-[2-(4-methoxyphenoxy)acetamido]-1-benzofuran-2-carboxylate |
The methoxy group on the phenyl ring donates electron density via resonance, potentially stabilizing charge-transfer interactions in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acid catalysis.
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Amidation: Reaction of 3-amino-benzofuran-2-carboxylate with 2-(4-methoxyphenoxy)acetyl chloride in the presence of a base such as triethylamine.
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Esterification: Ethyl ester introduction via nucleophilic acyl substitution using ethanol and a catalytic acid.
A representative one-pot approach, inspired by InCl-catalyzed methodologies for related heterocycles, could involve ultrasonic irradiation to enhance reaction efficiency . For example, combining ethyl acetoacetate, hydrazine, and malononitrile under sonication at 40°C for 20 minutes yields pyrano[2,3-c]pyrazoles in 80–95% yields . Adapting such conditions may streamline the synthesis of this benzofuran derivative.
Structural and Spectroscopic Analysis
Spectral Characterization
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IR Spectroscopy: Key absorptions include:
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: 1720–1740 cm (ester and amide carbonyls).
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: 3300–3500 cm (secondary amide).
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H NMR: Signals for the ethyl ester (δ 1.2–1.4 ppm, triplet; δ 4.2–4.4 ppm, quartet), methoxy group (δ 3.8 ppm, singlet), and aromatic protons (δ 6.7–7.8 ppm).
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ESI-MS: Molecular ion peak at m/z 369.4 [M+H].
X-ray crystallography of analogous compounds reveals planar benzofuran systems with dihedral angles <10° between the benzene and furan rings, suggesting conjugation stabilization.
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Solubility | Soluble in DMSO, DMF; sparingly in ethanol | |
| Melting Point | Not reported | – |
| Stability | Stable at room temperature | |
| LogP (Predicted) | 2.8 |
The compound’s moderate lipophilicity (LogP ≈ 2.8) suggests adequate membrane permeability for drug discovery applications. Stability under ambient conditions facilitates storage and handling.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are lacking, structurally related benzofurans demonstrate:
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Anti-inflammatory Activity: Inhibition of COX-2 and TNF-α pathways.
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Anticancer Potential: Apoptosis induction via Bcl-2/Bax modulation.
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Antiviral Action: Interference with viral protease activity.
The 4-methoxyphenoxy group may enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors.
Structure–Activity Relationships (SAR)
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Methoxy Position: Para-substitution optimizes steric and electronic interactions with target proteins.
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Ester vs. Carboxylic Acid: The ethyl ester likely serves as a prodrug moiety, hydrolyzing in vivo to the active acid.
Applications and Industrial Relevance
Medicinal Chemistry
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Lead Compound: Scaffold for developing small-molecule inhibitors of inflammatory mediators.
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Prodrug Design: Ethyl ester enhances bioavailability relative to carboxylic acid analogs.
Materials Science
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Fluorescent Probes: Benzofuran derivatives exhibit tunable emission properties for sensor applications .
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Polymer Additives: Methoxy groups improve compatibility with hydrophobic matrices .
Future Research Directions
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Synthetic Optimization: Explore microwave-assisted or flow chemistry approaches to reduce reaction times .
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Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, A549) and viral targets (e.g., SARS-CoV-2 protease).
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Computational Modeling: Molecular docking studies to predict target engagement (e.g., COX-2, CDK2).
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Derivatization: Introduce fluorine atoms or sulfonamide groups to modulate pharmacokinetics.
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